1-(5-bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine
Description
1-(5-Bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine is a brominated pyridine derivative featuring a methanamine linker substituted with a furan-2-ylmethyl group. Its molecular formula is C₁₁H₁₂BrN₂O, with a molecular weight of 283.13 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-1-(furan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-4-9(5-13-7-10)6-14-8-11-2-1-3-15-11/h1-5,7,14H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAQLKFYNZYZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734081 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N-[(furan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184088-75-2 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N-[(furan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(5-bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine, a compound with the CAS number 1184088-75-2, belongs to the class of aralkylamines. This compound has garnered interest due to its potential biological activities, including its effects on various cellular pathways and its pharmacological implications.
- Molecular Formula : C₁₁H₁₂BrN₂O
- Molecular Weight : 267.13 g/mol
- IUPAC Name : 1-(5-bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, particularly in relation to cancer and neuropsychiatric disorders.
1. Anticancer Activity
Research indicates that compounds related to 1-(5-bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine exhibit significant anticancer properties. For instance, studies involving related pyridine derivatives have shown promising results in inhibiting cancer cell growth across multiple cancer types.
| Study | Cell Line | GI50 (μM) | Activity |
|---|---|---|---|
| MCF7 (breast) | 10 | Moderate | |
| A549 (lung) | 5 | High | |
| HeLa (cervical) | 8 | Moderate |
The compound demonstrated cytotoxic effects in various assays, suggesting its potential as a therapeutic agent in cancer treatment.
2. Neuropharmacological Effects
The compound's interaction with serotonin receptors has been investigated, particularly its agonistic effects on the 5-HT1A receptor. This receptor is crucial in the modulation of mood and anxiety disorders.
| Receptor Type | Agonist Activity | Potency (IC50) |
|---|---|---|
| 5-HT1A | Full Agonist | <100 nM |
This indicates that the compound may have applications in treating neuropsychiatric conditions such as depression and anxiety disorders.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Modulation of Signaling Pathways : It affects pathways such as PI3K-Akt-mTOR, which are frequently deregulated in cancers. This modulation can lead to reduced tumor growth and increased sensitivity to other anticancer agents.
- Reactive Oxygen Species (ROS) Production : Some studies indicate that the compound may increase ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells .
Case Studies
In a study evaluating the cytotoxicity of various compounds similar to 1-(5-bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine, it was found that:
- Compounds with bromine substitutions exhibited enhanced activity against specific cancer cell lines.
- The furan moiety contributed to the overall biological activity by enhancing solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Substituent Effects on the Amine Group
- N-Methyl and N-Ethyl Analogues: Compounds like 1-(5-bromopyridin-3-yl)-N-methylmethanamine (similarity score 0.93 ) exhibit reduced steric hindrance compared to the target compound.
- Cyclopropylmethyl Substituent :
The analogue 1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine (QD-9156, 95% purity ) replaces the furan with a cyclopropane ring. This modification increases lipophilicity (logP) and may enhance membrane permeability but introduces conformational strain.
Aromatic System Modifications
- Thiophene vs. Thiophene’s larger atomic radius may also affect steric interactions.
- Benzodioxepin Core: The compound 1-(1,5-dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine (CAS 374913-99-2 ) replaces the bromopyridine with a benzodioxepin ring.
Pharmacophore and Linker Variations
- Methanimine vs. Methanamine :
Derivatives like (furan-2-yl)-1-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)methanimines (synthesized via Schiff base formation ) replace the methanamine linker with an imine group. This increases electrophilicity but reduces stability under physiological conditions. - Piperidine-Modified Analogues :
Compounds such as CM-579 (from ) incorporate a piperidine ring, enhancing basicity and solubility. However, this diverges significantly from the target’s pyridine-furan system.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
